Cas no 79559-60-7 ((4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one)

(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one 化学的及び物理的性質
名前と識別子
-
- (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
- 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one
- DTXSID001213529
- 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
- SCHEMBL2450427
- 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-heptene-3-one
- 7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB)
- AKOS040761236
- CHEBI:66034
- (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
- FS-8251
- 478314-07-7
- 7-(4-Hydroxy-3-methoxy-phenyl)-1-phenyl-hept-4-en-3-one
- BDBM50304068
- AKOS030532489
- SCHEMBL15941377
- Q27134538
- 7-(4''-Hydroxy-3''-methoxyphenyl)-1-phenyl-4-hepten-3-one
- 4-Hepten-3-one, 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-
- 79559-60-7
- (E)-7-(4-hydroxy-3-methoxy-phenyl)-1-phenyl-hept-4-en-3-one
- 7-(4-Hydroxy-3-methoxyphenyl)-1-phenyl-4-hepten-3-
- BRN 5760976
- CHEMBL594765
- 7-(4-Hydroxy-3-methoxyphenyl)-1-phenyl-4-hepten-3-one (ACI)
- CS-0149459
- HY-N8976
-
- インチ: 1S/C20H22O3/c1-23-20-15-17(12-14-19(20)22)9-5-6-10-18(21)13-11-16-7-3-2-4-8-16/h2-4,6-8,10,12,14-15,22H,5,9,11,13H2,1H3
- InChIKey: NOHMOWQGVDSLNY-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC1C=CC=CC=1)C=CCCC1C=C(OC)C(O)=CC=1
計算された属性
- せいみつぶんしりょう: 310.15689456g/mol
- どういたいしつりょう: 310.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 46.5Ų
(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3217-25 mg |
7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) |
79559-60-7 | 25mg |
¥3376.00 | 2021-09-23 | ||
TargetMol Chemicals | TN3217-5mg |
7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) |
79559-60-7 | 5mg |
¥ 3230 | 2024-07-20 | ||
TargetMol Chemicals | TN3217-1 mL * 10 mM (in DMSO) |
7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) |
79559-60-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
ChemFaces | CFN95139-20mg |
7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) |
79559-60-7 | >=98% | 20mg |
$268 | 2023-09-19 | |
TargetMol Chemicals | TN3217-1 ml * 10 mm |
7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) |
79559-60-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
ChemFaces | CFN95139-20mg |
7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) |
79559-60-7 | >=98% | 20mg |
$268 | 2021-07-22 | |
TargetMol Chemicals | TN3217-5 mg |
7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) |
79559-60-7 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3217-5mg |
7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) |
79559-60-7 | 5mg |
¥ 3230 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3217-1 mL * 10 mM (in DMSO) |
7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) |
79559-60-7 | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-07 |
(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one 関連文献
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-oneに関する追加情報
Chemical and Biological Profile of (4E)-7-(4-Hydroxy-3-Methoxyphenyl)-1-Phenylhept-4-En-3-One (CAS No. 79559-60-7)
Recent advancements in synthetic organic chemistry have highlighted the significance of (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, a structurally unique compound with the CAS registry number 79559-60-7. This molecule, characterized by its conjugated enone system and substituted aromatic moieties, has emerged as a promising scaffold in medicinal chemistry research. The compound's core structure features a cinnamoyl-like backbone bridging a methoxy-substituted phenolic ring and a terminal benzene group, creating a stereochemically defined platform for diverse biological interactions.
Structural analysis reveals that the E-configured double bond at position 4 plays a critical role in stabilizing the molecule's conformation through resonance effects. This configuration enhances electronic delocalization across the heptenone framework, which recent NMR spectroscopic studies (J. Org. Chem., 2022) have shown to correlate with improved metabolic stability in biological systems. The presence of both hydroxyl and methoxy groups introduces hydrogen-bonding capabilities, enabling potential interactions with protein targets while maintaining lipophilicity necessary for membrane permeability.
Innovative synthetic methodologies have been developed to access this compound efficiently. A notable advancement involves a palladium-catalyzed cross-coupling strategy reported in Angew. Chem. (2023), which achieves the key carbon-carbon bond formation between the phenolic and heptenone moieties with 89% yield under mild conditions. This approach eliminates the need for hazardous reagents previously required for analogous syntheses, aligning with current green chemistry principles while maintaining stereochemical integrity through controlled catalyst systems.
Bioactivity studies published in Nature Communications (2023) demonstrated potent anti-inflammatory activity when this compound was tested against NF-kB signaling pathways in macrophage models. At submicromolar concentrations (< 1 μM), it inhibited TNF-alpha production by 68% through selective modulation of IKKβ phosphorylation without cytotoxic effects up to 10 μM. The phenolic hydroxyl group's redox properties were identified as critical for this activity via EPR spectroscopy, indicating radical scavenging mechanisms alongside enzymatic inhibition pathways.
Cancer research applications are further validated by recent work published in Cancer Letters (2024), where this compound induced apoptosis in triple-negative breast cancer cells via mitochondrial depolarization pathways. Mechanistic investigations revealed simultaneous inhibition of Bcl-2 family proteins and activation of caspase cascades, with synergistic effects observed when combined with conventional chemotherapeutics like paclitaxel at subtoxic ratios. The conjugated enone system was implicated in generating reactive oxygen species that disrupt cancer cell redox homeostasis without affecting normal epithelial cells.
Structural analog studies have identified substituent effects on bioactivity profiles. A derivative with an additional methyl group on the terminal phenyl ring showed enhanced blood-brain barrier permeability (logBB = 1.8 vs 1.1 in parent compound), as reported in J. Med. Chem. (2023). This modification also increased selectivity index against glioblastoma cells compared to neural stem cells from 8:1 to 15:1, demonstrating how subtle structural adjustments can optimize therapeutic indices while preserving core pharmacophoric elements.
In drug delivery systems, this compound's structural features enable self-assembling properties when functionalized with polyethylene glycol chains. A formulation developed by researchers at MIT (Biomaterials, 2024) demonstrated sustained release over 7 days while maintaining >85% bioactivity post-storage at 4°C for three months. The heptenone moiety's rigidity provided structural stability to the nanocarrier matrix during lyophilization processes without compromising drug loading capacity (>15 wt%).
Mechanistic insights from cryo-electron microscopy studies (eLife, 2023) revealed how this compound binds to heat shock protein HSP90α through π-stacking interactions between its aromatic rings and hydrophobic pockets within the ATP-binding domain. This binding mode inhibits client protein stabilization more effectively than traditional HSP90 inhibitors like geldanamycin, offering potential advantages in treating HSP-dependent malignancies resistant to first-generation inhibitors.
Safety pharmacology data from preclinical trials (Toxicological Sciences, 2024) indicate minimal off-target effects across major organ systems at therapeutic doses (≤5 mg/kg). Hepatotoxicity assessments showed no significant elevation of ALT/AST levels even after repeated dosing regimens, attributed to efficient glucuronidation mediated by UGT enzymes as confirmed via metabolomics profiling using LC-HRMS techniques.
Ongoing research focuses on exploiting this compound's photophysical properties for dual-mode imaging applications. Excitation at 365 nm produces strong fluorescence emission (~λmax=480 nm), making it suitable for real-time tracking during drug delivery processes without requiring exogenous fluorophores (JACS Au, 2023). Its photochemical stability under physiological conditions enables simultaneous therapeutic and diagnostic functions within a single molecular entity—a concept termed "theranostics" that is gaining traction in precision medicine approaches.
79559-60-7 ((4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one) 関連製品
- 946233-27-8(N-(2H-1,3-benzodioxol-5-yl)-N'-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 75444-80-3(2-(1-benzothiophen-2-yl)acetonitrile)
- 1805083-85-5(Methyl 2-chloro-3-(difluoromethyl)-6-nitropyridine-5-carboxylate)
- 579511-01-6(3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)
- 2680718-97-0(1-methyl-3-(2,2,2-trifluoroacetamido)-1H-pyrrole-2-carboxylic acid)
- 2138198-16-8((2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine)
- 2248275-66-1(3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid)
- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)
- 1349699-98-4((R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride)
- 19098-08-9(Tetradecylguanidine Hydrochloride)




